molecular formula C6H13Br2NO B1287446 4-(2-Bromoethyl)morpholine hydrobromide CAS No. 42802-94-8

4-(2-Bromoethyl)morpholine hydrobromide

Cat. No. B1287446
CAS RN: 42802-94-8
M. Wt: 274.98 g/mol
InChI Key: UGHOJWLZPSTTKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives typically involves reactions with morpholine as a starting material. For instance, the synthesis of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene was achieved by reacting morpholine with a precursor containing bromo, chloro, and nitro functional groups . Another example is the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, which was prepared from a bromo-substituted propanone and ethanolamine . These methods often involve cyclization reactions, reductions, and acidifications to yield the desired morpholine-containing compounds.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using various spectroscopic techniques. For example, the crystal structure of a bromo-dichloro morpholine derivative was determined using X-ray single crystal determination, revealing a chair conformation of the morpholine ring and specific angles between the morpholine ring and the butadiene group . Similarly, the structure of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol was elucidated, showing the morpholine ring in a chair conformation and the bromophenyl ring approximately perpendicular to the naphthalene system .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions due to their functional groups. For instance, the presence of a bromo group in the morpholine ring can facilitate further substitution reactions, as seen in the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride, where morpholine reacts with a bromo-substituted ester . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, as well as the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are closely related to their molecular structure. The vibrational spectral analysis and quantum chemical computations can provide information on the geometry, intermolecular hydrogen bonds, and vibrational frequencies of these compounds . The electron density of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can give insights into the electron transport and bioactivity of the drug molecules . Additionally, the photophysical properties, such as absorption and emission spectra, can be studied to understand the electronic transitions within these compounds .

Scientific Research Applications

Synthesis of New Compounds

  • 4-(2-Bromoethyl)morpholine hydrobromide is utilized in the synthesis of new compounds with potential pharmacological activities. For instance, derivatives of 4-aryl-3-(morpholin-4-yl)-2-arylimino-2,3-dihydrothiazole exhibit analgesic and anti-inflammatory activities, as evidenced by their effects in models of visceral pain and limb edema in rats and mice (Drapak et al., 2022).

Crystal Structure Analysis

  • The compound has been used to study the crystal and molecular structure of related molecules, such as morpholine biguanide hydrobromide. This research provides insights into the conformation and bonding of such compounds, which can be crucial for understanding their chemical behavior and interactions (Handa & Saha, 1973).

Drug Synthesis

  • It plays a role in the synthesis of pharmaceuticals like moclobemide, where it's used as a starting material. Understanding the optimal conditions for this synthesis, such as reaction temperature and material proportions, is essential for efficient drug production (Gao Jian-rong, 2004).

Development of Organic Chemistry Reactions

  • The compound is involved in the development of novel organic reactions. For example, it's used in synthesizing various morpholine derivatives, which are important in the field of organic chemistry for the creation of new molecules and materials (Qiu Fang-li, 2012).

Complexation with Metals

  • Research has shown its utility in complexation reactions with metals like palladium and mercury. This is significant for the development of new metal-organic frameworks and catalysts, which have numerous applications in chemistry and materials science (Singh et al., 2000).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 . It is harmful if swallowed and inhaled, and it causes skin and eye irritation .

properties

IUPAC Name

4-(2-bromoethyl)morpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO.BrH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHOJWLZPSTTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615308
Record name 4-(2-Bromoethyl)morpholine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)morpholine hydrobromide

CAS RN

42802-94-8
Record name 4-(2-Bromoethyl)morpholine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)morpholine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Demin, A Peschiulli, AI Velter, A Vos… - ACS Medicinal …, 2023 - ACS Publications
Myeloid cell leukemia-1 (MCL-1) is a member of the antiapoptotic BCL-2 proteins family and a key regulator of mitochondrial homeostasis. Overexpression of MCL-1 is found in many …
Number of citations: 3 pubs.acs.org
JD Kendall, AC Giddens, KY Tsang, R Frédérick… - Bioorganic & medicinal …, 2012 - Elsevier
Structure–activity relationship studies of the pyrazolo[1,5-a]pyridine class of PI3 kinase inhibitors show that substitution off the hydrazone nitrogen and replacement of the sulfonyl both …
Number of citations: 38 www.sciencedirect.com
H Dong, X Ye, Y Zhu, H Shen, H Shen… - Journal of Medicinal …, 2023 - ACS Publications
Osimertinib resistance is an unmet clinical need for the treatment of non-small cell lung cancer (NSCLC), and the main mechanism is tertiary C797S mutation of epidermal growth factor …
Number of citations: 2 pubs.acs.org
Y Zhu, X Ye, H Shen, J Li, Z Cai, W Min… - Journal of Medicinal …, 2023 - ACS Publications
Epidermal growth factor receptor (EGFR)-activating mutation is an important oncogenic driver of nonsmall cell lung cancer (NSCLC) patients. Osimertinib has been the first-line …
Number of citations: 3 pubs.acs.org

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